

# Chemo-Structural Analysis and Synthetic Pathways of C<sub>13</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub> Pyridine Derivatives

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## Compound of Interest

Compound Name: 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde

Cat. No.: B11791087

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## Executive Summary

The molecular formula C<sub>13</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub> (Molecular Weight: 247.29 g/mol) represents a specific chemical space often occupied by heterocyclic carboxamides in drug discovery. While this elemental composition can correspond to various isomers, it is most pharmacologically significant when configured as a Pyridine-Quinuclidine conjugate (e.g., N-(quinuclidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide). These scaffolds are privileged structures in neuropharmacology, serving as high-affinity ligands for

7 nicotinic acetylcholine receptors (nAChR) and 5-HT<sub>3</sub> serotonin receptors.

This technical guide provides a rigorous analysis of the physicochemical properties, synthetic architectures, and analytical validation protocols for this class of pyridine derivatives.

## Part 1: Molecular Identity & Physicochemical Profile Stoichiometry and Mass Spectrometry

The precise mass is critical for high-resolution mass spectrometry (HRMS) validation during synthesis.

Property	Value	Technical Note
Molecular Formula	C	Degree of Unsaturation (DoU) = 7
	H	
	N	
	O	
Average Mass	247.293 g/mol	Weighted average of isotopes
Monoisotopic Mass	247.1321 g/mol	Essential for [M+H] identification in LC-MS
Elemental Analysis	C: 63.14%, H: 6.93%, N: 16.99%, O: 12.94%	Theoretical composition
LogP (Predicted)	-0.8 – 1.2	Highly permeable (CNS active range)
Polar Surface Area	~65 Å <sup>2</sup>	Good oral bioavailability profile

## Structural Isomerism: The Quinuclidine Case

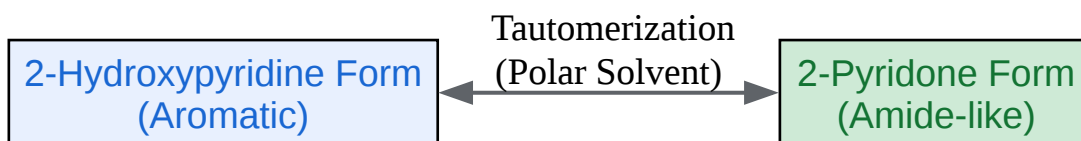
While simple alkyl-amino-nicotinamides fit this formula, the Quinuclidine-3-yl moiety is the most chemically sophisticated isomer relevant to drug development.

Primary Target Structure: N-(1-azabicyclo[2.2.2]oct-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Core Scaffold: 2-Oxo-1,2-dihydropyridine (Tautomer of 2-hydroxypyridine).
- Side Chain: 3-Aminoquinuclidine (Bicyclic amine).[1]
- Linkage: Amide bond.[2]

## Tautomeric Considerations

The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. In solution (especially polar solvents), the 2-pyridone form predominates, which is crucial for binding affinity and solubility.



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Figure 1: Tautomeric equilibrium critical for C<sub>13</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub> pyridine derivatives.

## Part 2: Synthetic Architecture

### Retrosynthetic Analysis

The synthesis of C<sub>13</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub> derivatives typically employs a convergent strategy, coupling a functionalized pyridine carboxylic acid with a chiral or racemic amine.

- Fragment A (Electrophile): 2-Hydroxynicotinic acid (or 2-chloronicotinic acid for S<sub>N</sub>Ar routes).
- Fragment B (Nucleophile): 3-Aminoquinuclidine dihydrochloride.<sup>[1]</sup>

### Protocol: Amide Coupling via Activated Ester

This protocol describes the synthesis of the target scaffold using EDCI/HOBt coupling, favored for preventing racemization of the quinuclidine center.

Reagents:

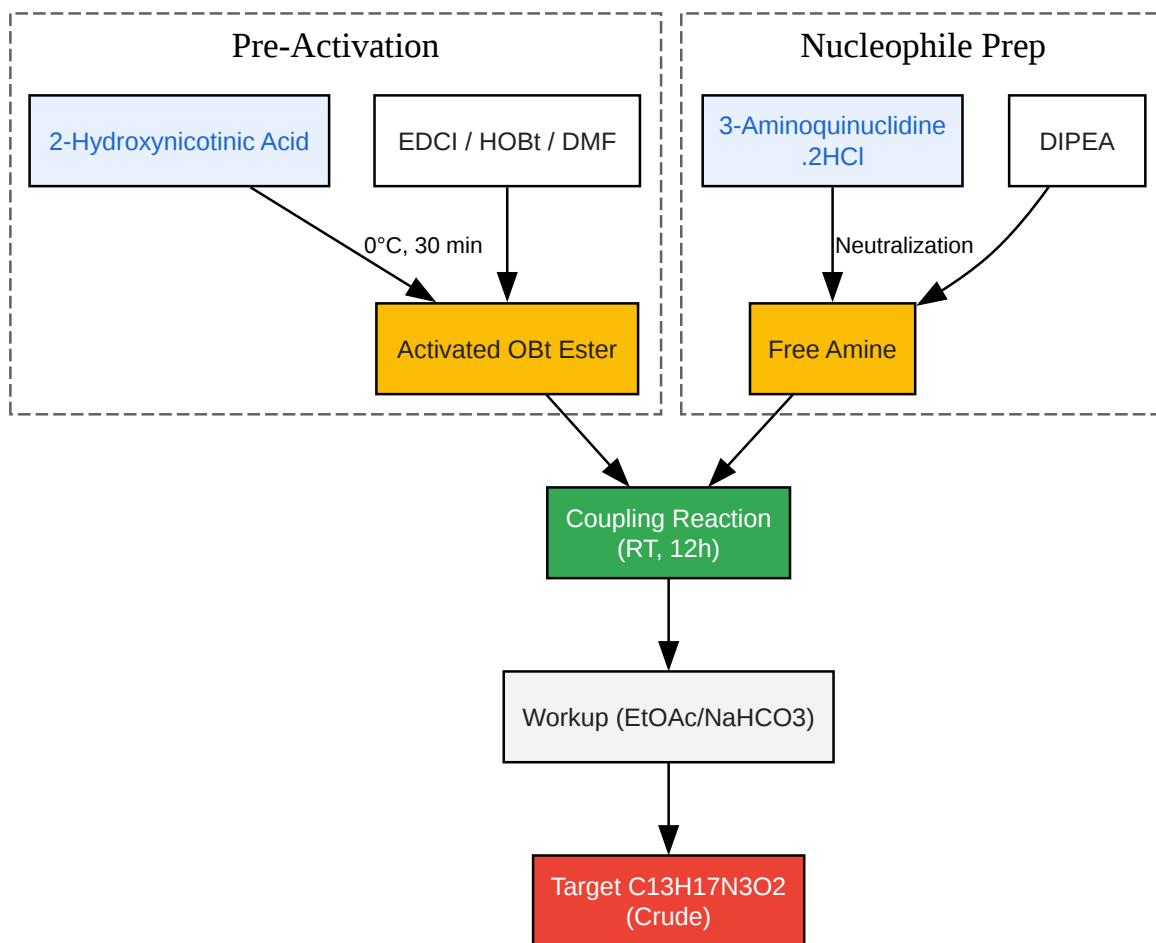
- 2-Hydroxynicotinic acid (1.0 eq)
- (R)- or (S)-3-Aminoquinuclidine dihydrochloride (1.1 eq)
- EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
- HOBt (Hydroxybenzotriazole) (1.2 eq)
- DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

- Solvent: Anhydrous DMF or DCM.

#### Step-by-Step Methodology:

- Activation: Dissolve 2-hydroxynicotinic acid in anhydrous DMF under N atmosphere. Add EDCI and HOBt at 0°C. Stir for 30 minutes to form the active ester.
- Free Base Formation: In a separate vial, neutralize 3-aminoquinuclidine dihydrochloride with DIPEA in DMF.
- Coupling: Add the amine solution dropwise to the activated acid mixture at 0°C.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (10% MeOH in DCM, stained with Ninhydrin).
- Workup:
  - Dilute with EtOAc.
  - Wash with sat. NaHCO (removes unreacted acid).
  - Wash with brine.
  - Dry organic layer over Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo.
- Purification: Flash column chromatography (Silica gel). Eluent: DCM:MeOH:NH<sub>4</sub>OH (90:9:1) is often required due to the polarity of the quinuclidine nitrogen.

## Workflow Diagram



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Figure 2: Convergent synthetic workflow for amide coupling of pyridine derivatives.

## Part 3: Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must pass the following validation checkpoints.

### High-Performance Liquid Chromatography (HPLC)

Due to the basicity of the quinuclidine nitrogen, standard reverse-phase methods often result in peak tailing.

- Column: C18 bonded phase with high carbon load (e.g., Agilent Zorbax Eclipse XDB-C18).
- Mobile Phase:
  - A: Water + 0.1% TFA (Trifluoroacetic acid) or Ammonium Formate (pH 8.0).
  - B: Acetonitrile.
  - Note: Basic buffers (pH > 7) are preferred to keep the amine unprotonated for better peak shape, provided the column is alkali-resistant.
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Amide).

## Mass Spectrometry (ESI-MS)

- Ionization: Electrospray Ionization (Positive Mode).
- Expected Ion: [M+H]  
= 248.14.
- Fragmentation Pattern:
  - Look for loss of the quinuclidine ring (m/z ~126) or the pyridine-carbonyl fragment.
  - Diagnostic peak: m/z 110 (2-hydroxypyridine-3-acylium ion).

## NMR Spectroscopy

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>):
  - 12.0 ppm (Broad s, 1H, NH of Pyridone).
  - 9.5 ppm (d, 1H, Amide NH).
  - 8.3, 7.6, 6.4 ppm (Pyridine ring protons).
  - 4.0 ppm (m, 1H, Quinuclidine CH-N).

- 1.5–3.2 ppm (Multiplets, aliphatic quinuclidine protons).

## Part 4: Biological Context & Mechanism[5]

This specific C<sub>13</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub> scaffold is a structural analog of 5-HT<sub>3</sub> antagonists (like Palonosetron) and

7 nAChR agonists.

- Mechanism: The basic quinuclidine nitrogen mimics the quaternary ammonium of acetylcholine, interacting with the cation-pi site in the receptor binding pocket. The pyridine carbonyl forms hydrogen bonds with the receptor backbone.
- Application: These derivatives are investigated for treating cognitive deficits (Schizophrenia, Alzheimer's) and chemotherapy-induced nausea.

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